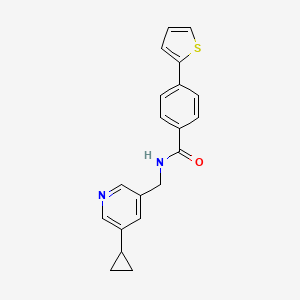

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Beschreibung

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted with a cyclopropylmethyl group at the 3-position and a thiophen-2-yl moiety attached to the para-position of the benzamide core. This compound is structurally distinct due to the combination of a nitrogen-containing heterocycle (pyridine) with a cyclopropane ring and a sulfur-containing thiophene group. Such structural motifs are common in medicinal chemistry, where pyridine and thiophene rings often enhance bioavailability and target binding, while cyclopropane can confer metabolic stability .

Eigenschaften

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c23-20(17-7-5-16(6-8-17)19-2-1-9-24-19)22-12-14-10-18(13-21-11-14)15-3-4-15/h1-2,5-11,13,15H,3-4,12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZHUWXZBRQPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridine Intermediate: Starting with a cyclopropyl-substituted pyridine, the intermediate can be synthesized through cyclization reactions.

Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.

Benzamide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine under conditions such as catalytic hydrogenation.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiophene rings.

Common Reagents and Conditions:

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenated reagents, organometallic reagents like Grignard reagents.

Major Products:

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the benzamide moiety.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Substituent Diversity: The target compound’s cyclopropylmethyl-pyridine group distinguishes it from analogues like 4a (aminocyclopropylphenyl) and BA1 (fluoropropanamido), which prioritize amine or fluorinated groups for target engagement .

Table 2: Physicochemical Data Comparison

Analysis :

- Salt Forms : The hydrochloride salt of 4a improves solubility compared to the target compound, which lacks ionizable groups in its current structure .

- Synthetic Complexity : The target compound’s cyclopropane-pyridine moiety may require specialized reagents (e.g., cyclopropanation agents), whereas BA1 and PSP15 involve fluorination or peptide-like coupling steps .

Biologische Aktivität

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, with the CAS number 2034227-71-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 334.4 g/mol. The compound features a cyclopropyl group attached to a pyridine ring and is linked to a thiophene ring through a benzamide structure.

| Property | Value |

|---|---|

| CAS Number | 2034227-71-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 334.4 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropylpyridine : Starting from pyridine and cyclopropyl bromide, a cyclopropanation reaction occurs in the presence of sodium hydride.

- Methylation : The cyclopropylpyridine intermediate is methylated using methyl iodide and potassium carbonate.

- Benzamide Formation : The final step involves reacting the methylated pyridine with thiophene-2-isocyanate in the presence of a catalyst like triethylamine.

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Its structural characteristics suggest potential activity against certain types of cancer and metabolic disorders.

Case Studies and Research Findings

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, analogs derived from benzamide structures have been tested for their efficacy against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

- Tyrosinase Inhibition : The compound's structural similarity to known tyrosinase inhibitors suggests it may possess similar activity. Tyrosinase is crucial in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Analog studies indicate that modifications to the benzamide structure can enhance inhibitory potency against tyrosinase.

- Cytotoxicity Studies : In vitro cytotoxicity assays using B16F10 melanoma cells showed that certain derivatives did not exhibit significant cytotoxicity at concentrations below 20 µM, indicating a favorable safety profile for further development.

Efficacy Testing

Efficacy testing has been conducted using various biological assays:

| Assay Type | Result Summary |

|---|---|

| Tyrosinase Inhibition | Significant inhibition observed; IC values comparable to standard inhibitors like kojic acid. |

| Anticancer Activity | Potent inhibition of cancer cell proliferation in vitro; specific analogs showed enhanced activity compared to controls. |

| Cytotoxicity | Low cytotoxicity at therapeutic concentrations; supports further exploration for therapeutic uses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.